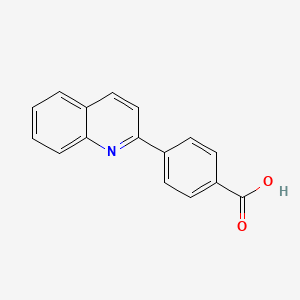

4-(Quinolin-2-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Quinolin-2-YL)benzoic acid is a chemical compound with the empirical formula C16H11NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 4-(Quinolin-2-YL)benzoic acid is represented by the SMILES stringO=C(O)C(C=C1)=CC=C1C2=NC3=CC=CC=C3C=C2 . Physical And Chemical Properties Analysis

4-(Quinolin-2-YL)benzoic acid is a solid substance . Its molecular weight is 249.26 .Scientific Research Applications

Mesomeric Betaines Synthesis : 4-[(Quinolin-4-yl)ethynyl]benzoic acid has been used to synthesize hexa(hetero)arylbenzenes, which adopt a propeller-shaped configuration. These compounds exhibit characteristics of cross-conjugated systems and are of interest due to their conjugated molecular structure (Schmidt et al., 2019).

Fluorescence Sensing of Zinc Ions : Derivatives of 4-(Quinolin-2-yl)benzoic acid, specifically 2-[2-chloro-6-hydroxy-3-oxo-5-(quinolin-8-ylaminomethyl)-3H-xanthen-9-yl]benzoic acid, have been developed as fluorescent probes. These compounds, due to their low background fluorescence and highly emissive Zn(II) complexes, are used for sensing biological Zn(II) ions (Nolan et al., 2005).

LTD4-Antagonists for Asthma Treatment : 4-(Quinolin-2-yl)benzoic acid derivatives have been synthesized and evaluated as LTD4-antagonists, showing potential as oral antiasthmatic medications (Ballart et al., 2000).

Metal Complex Synthesis and Gas Sensing : 4-(Quinolin-2-yl)benzoic acid has been utilized in the synthesis of metal complexes and coordination polymers, showing potential applications in gas sensing due to their strong fluorescence emission (Rad et al., 2016).

Antifungal Activity : A dibutyltin(IV) complex of 4-(Quinolin-2-yl)benzoic acid has shown antifungal properties, indicating potential in pharmaceutical applications (Roy & De, 2021).

Antitubercular Agents : Compounds synthesized from 4-(Quinolin-2-yl)benzoic acid have been screened for antitubercular activity, with certain derivatives showing promising results against tuberculosis strains (Rajpurohit et al., 2019).

Safety and Hazards

4-(Quinolin-2-YL)benzoic acid is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with eyes and skin, and to use appropriate personal protective equipment when handling this compound .

Future Directions

Quinoline derivatives, such as 4-(Quinolin-2-YL)benzoic acid, have been found to exhibit significant pharmaceutical and biological activities, making them valuable in drug research and development . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

4-quinolin-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)17-15/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQTVFZTJQJXMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653499 |

Source

|

| Record name | 4-(Quinolin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinolin-2-YL)benzoic acid | |

CAS RN |

132318-11-7 |

Source

|

| Record name | 4-(Quinolin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)

![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)

![Bicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B593674.png)

![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)